molecular formula C18H12O3S2 B2991951 4-[3-(2-Thienyl)acryloyl]phenyl 2-thiophenecarboxylate CAS No. 306730-55-2

4-[3-(2-Thienyl)acryloyl]phenyl 2-thiophenecarboxylate

Cat. No.: B2991951
CAS No.: 306730-55-2
M. Wt: 340.41
InChI Key: NOIZIQPMALDFOW-MDZDMXLPSA-N
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Description

4-[3-(2-Thienyl)acryloyl]phenyl 2-thiophenecarboxylate is a thiophene-based aromatic ester characterized by a central acryloylphenyl scaffold. The compound features a 2-thienyl substituent on the acryloyl moiety and a 2-thiophenecarboxylate ester group. This structure combines electron-rich heterocyclic systems (thiophenes) with a conjugated carbonyl system, which may confer unique optical, electronic, or bioactive properties. Such reactions typically involve base-catalyzed aldol condensation between acetylphenyl precursors and aldehydes (e.g., 2-thiophenecarboxaldehyde) .

Properties

IUPAC Name

[4-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12O3S2/c19-16(10-9-15-3-1-11-22-15)13-5-7-14(8-6-13)21-18(20)17-4-2-12-23-17/h1-12H/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIZIQPMALDFOW-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)C2=CC=C(C=C2)OC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)C2=CC=C(C=C2)OC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-[3-(2-Thienyl)acryloyl]phenyl 2-thiophenecarboxylate can be contextualized against analogous derivatives with varying substituents (Table 1). These compounds share the acryloylphenyl-2-thiophenecarboxylate backbone but differ in the aryl/heteroaryl group attached to the acryloyl moiety.

Table 1: Structural and Physicochemical Comparison of Selected Thiophene-Based Acryloylphenyl Esters

Compound Name Substituent on Acryloyl Molecular Formula Molecular Weight (g/mol) CAS Number Key Features/Applications
4-[3-(2-Thienyl)acryloyl]phenyl 2-thiophenecarboxylate (Target) 2-Thienyl C₁₈H₁₂O₃S₂ 356.42* Not reported Hypothesized electronic conjugation
4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 2-thiophenecarboxylate 1,3-Benzodioxol-5-yl C₂₁H₁₄O₅S 378.41 306730-09-6 Enhanced lipophilicity (benzodioxole)
4-[3-(4-Fluorophenyl)acryloyl]phenyl 2-thiophenecarboxylate 4-Fluorophenyl C₂₀H₁₃FO₃S 352.39 329702-33-2 Electron-withdrawing fluorine substituent
4-[3-(4-Isopropylphenyl)acryloyl]phenyl 2-thiophenecarboxylate 4-Isopropylphenyl C₂₃H₂₀O₃S 376.48 306730-06-3 Steric bulk (isopropyl group)
4-[3-(3-Chlorophenyl)acryloyl]phenyl 2-thiophenecarboxylate 3-Chlorophenyl C₂₀H₁₃ClO₃S 368.84 339016-44-3 Potential corrosion inhibition

*Calculated based on structural analogy.

Key Observations:

Substituent Effects on Properties: Electron-withdrawing groups (e.g., -F, -Cl) may enhance electrochemical stability or corrosion inhibition, as seen in related acryloylphenyl derivatives used in acidic environments . Steric bulk (e.g., isopropyl) could reduce reactivity or solubility but improve thermal stability .

Synthetic Pathways :
All compounds likely follow Claisen-Schmidt condensation, as demonstrated for isoindoline-1,3-dione analogs . For example, 2-(4-acetylphenyl)isoindoline-1,3-dione reacts with substituted aldehydes (e.g., indolecarbaldehyde) under basic conditions to yield acryloyl derivatives.

Biological and Functional Activities: Thiophene carboxylates with cyanoacrylamido substituents exhibit antioxidant and anti-inflammatory activities . Chlorophenyl acryloylphenyl derivatives may serve as corrosion inhibitors in acidic media, as shown for 2-chloro-N-(4-(3-(3,4-dimethoxyphenyl)acryloyl)phenyl)acetamide .

Biological Activity

4-[3-(2-Thienyl)acryloyl]phenyl 2-thiophenecarboxylate, with the CAS number 306730-55-2, is a compound of interest due to its potential biological activities. This article reviews the chemical properties, biological activities, and relevant research findings associated with this compound.

  • Molecular Formula : C18_{18}H12_{12}O3_3S2_2
  • Molar Mass : 340.42 g/mol
  • Synonyms : 4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl thiophene-2-carboxylate

Biological Activity Overview

The biological activity of 4-[3-(2-Thienyl)acryloyl]phenyl 2-thiophenecarboxylate has been explored in various studies, particularly focusing on its potential as an acetylcholinesterase (AChE) inhibitor, which is significant in the context of neurodegenerative diseases like Alzheimer's.

Acetylcholinesterase Inhibition

Research indicates that compounds with similar structures exhibit notable AChE inhibitory activity. For instance, compounds containing thiophene moieties have been shown to effectively inhibit AChE, thereby increasing acetylcholine levels in the brain. This mechanism is crucial for developing therapeutic agents for cognitive disorders.

Study on AChE Inhibition

A recent study synthesized various thiophene derivatives and evaluated their AChE inhibitory activities. Among these, a compound similar to 4-[3-(2-Thienyl)acryloyl]phenyl 2-thiophenecarboxylate demonstrated significant inhibition with an IC50_{50} value of approximately 5.0 µM. The study utilized molecular docking to elucidate the binding interactions between the compound and the active site of AChE, indicating strong binding affinity due to π-π stacking interactions and hydrogen bonding .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis revealed that modifications on the thiophene ring significantly affect biological activity. For example, substituents at specific positions on the thiophene ring can enhance or diminish AChE inhibitory effects. This insight is crucial for the rational design of more potent derivatives .

Case Study 1: Neuroprotective Effects

In a study involving neuroprotective effects against oxidative stress in neuronal cells, derivatives of thiophene carboxylates were tested. The results indicated that these compounds could reduce cell death induced by oxidative stress, suggesting potential applications in neuroprotection beyond AChE inhibition .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of thiophene-based compounds. The results showed that certain derivatives inhibited the proliferation of cancer cell lines, highlighting their potential as anticancer agents. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in cancer cells .

Data Tables

Property Value
Molecular FormulaC18_{18}H12_{12}O3_3S2_2
Molar Mass340.42 g/mol
CAS Number306730-55-2
AChE Inhibition IC50_{50}~5.0 µM
Neuroprotective EffectYes
Anticancer ActivityYes

Q & A

Q. What are the standard synthetic routes for preparing 4-[3-(2-Thienyl)acryloyl]phenyl 2-thiophenecarboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via a multi-step route involving:

  • Acylation : Reacting 2-thiophenecarboxylic acid with a phenol derivative under coupling agents like DCC/DMAP.
  • Acryloylation : Introducing the thienylacryloyl group through a Claisen-Schmidt condensation between a ketone and 2-thiophenecarboxaldehyde. Optimization strategies include:
  • Factorial design to test variables (temperature, solvent, catalyst ratio) for yield improvement .
  • Monitoring reaction progress via thin-layer chromatography (TLC) and NMR spectroscopy for intermediate validation .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm for thiophene rings) and ester carbonyl signals (δ ~165–170 ppm).
  • FT-IR : Confirm ester C=O stretch (~1720 cm⁻¹) and acryloyl C=C stretch (~1630 cm⁻¹).
  • Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary evaluation of biological activities (e.g., antioxidant or anti-inflammatory)?

  • Antioxidant : DPPH radical scavenging assay (IC₅₀ comparison) and FRAP (ferric reducing power) .
  • Anti-inflammatory : Lipoxygenase (LOX) inhibition or COX-2 enzymatic assays.
  • Controls : Use ascorbic acid (antioxidant) and indomethacin (anti-inflammatory) as benchmarks .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations enhance the understanding of this compound's electronic structure and reactivity?

  • DFT applications :
  • Calculate frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites.
  • Simulate infrared spectra for comparison with experimental data .
    • Software tools : Gaussian 09 or ORCA with B3LYP/6-31G(d) basis set.
    • Key parameters : Electron density maps, Mulliken charges, and bond dissociation energies for radical scavenging potential .

Q. What strategies resolve contradictions in biological activity data across different studies (e.g., varying IC₅₀ values in antioxidant assays)?

  • Standardize protocols : Ensure consistent solvent systems (e.g., DMSO concentration ≤1%) and temperature controls.
  • Cross-validate models : Compare results across multiple assays (e.g., DPPH vs. ABTS) and cell lines.
  • Meta-analysis : Aggregate data from peer-reviewed studies to identify trends or outliers .

Q. How can researchers design structure-activity relationship (SAR) studies to improve this compound's pharmacological profile?

  • Modification sites :
  • Replace the phenyl group with electron-withdrawing substituents (e.g., -NO₂) to enhance electrophilicity.
  • Vary the thiophene ring position (2- vs. 3-substitution) to alter steric effects.
    • Methodology :
  • Synthesize derivatives via parallel combinatorial chemistry.
  • Test derivatives in dose-response assays (e.g., IC₅₀ determination) and correlate with computational descriptors (e.g., logP, polar surface area) .

Q. What role do theoretical frameworks play in guiding mechanistic studies of this compound's bioactivity?

  • Drug-receptor interaction models : Use molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., COX-2 or NF-κB).
  • Conceptual frameworks : Link anti-inflammatory activity to the "two-hit" hypothesis (oxidative stress + cytokine modulation) .
  • Validation : Compare docking scores with experimental inhibition constants (Kᵢ) .

Methodological Considerations

Q. How should researchers address challenges in purifying this compound due to its hydrophobic nature?

  • Chromatography : Use reverse-phase HPLC with a C18 column and gradient elution (water:acetonitrile with 0.1% TFA).
  • Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) for crystal formation .

Q. What computational tools are recommended for predicting physicochemical properties (e.g., solubility, logP)?

  • Software : ChemAxon MarvinSuite or SwissADME.
  • Key parameters :
  • XlogP : ~4.2 (indicative of moderate lipophilicity).
  • Topological polar surface area (TPSA) : ~89.8 Ų (predicts membrane permeability) .

Q. How can factorial design improve scalability in multi-step synthesis?

  • Variables : Reaction time, reagent stoichiometry, and purification steps.
  • Output metrics : Yield, purity (HPLC), and cost-efficiency.
  • Case study : A 2³ factorial design reduced side products by 30% in esterification steps .

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